(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Description
(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring a fused benzene ring system (indenyl core) substituted with fluorine atoms at the 4- and 7-positions. This compound belongs to the aminoindane class, which is structurally analogous to neurotransmitters like dopamine and serotonin, making it a scaffold of interest in medicinal chemistry .
Properties
IUPAC Name |
(1R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREJFNFNYNZXOJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2[C@@H]1N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
2,5-Difluorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in refluxing pyridine, yielding 4,7-difluorocinnamic acid with near-quantitative efficiency. This step establishes the α,β-unsaturated carboxylic acid backbone, critical for subsequent reduction and cyclization.
Catalytic Hydrogenation
The cinnamic acid derivative is reduced using in situ-generated nickel boride (Ni₂B) in ethanol, selectively hydrogenating the aliphatic double bond to produce 4,7-difluorophenylpropionic acid in 85% yield. The choice of catalyst ensures minimal aromatic ring hydrogenation, preserving the fluorine substituents.
Friedel-Crafts Cyclization
Cyclization of the propionic acid derivative is achieved via Friedel-Crafts acylation using polyphosphoric acid (PPA) at elevated temperatures (100–120°C). This step forms 4,7-difluoro-1-indanone, though competing aldol dimerization necessitates precise control of reaction time and temperature. Alternative methods employing AlCl₃ in carbon disulfide or neat conditions yield comparable results but introduce safety concerns.
Ketone Transposition to 2-Indanone
The 1-indanone undergoes a two-step transposition to the 2-indanone isomer. Sodium borohydride reduces the ketone to a secondary alcohol, followed by acid-catalyzed dehydration (using p-toluenesulfonic acid) to generate 4,7-difluoroindene. Subsequent epoxidation with meta-chloroperbenzoic acid (MCPBA) and Lewis acid-mediated rearrangement (ZnI₂ or PTSA) affords 4,7-difluoro-2-indanone in 50–68% yield over two steps.
Enantioselective Amination Strategies
Introducing the primary amine group at the 1-position while controlling stereochemistry presents the most significant challenge. Two predominant methodologies have emerged:
Epoxide Ring-Opening Amination
Indene is epoxidized using MCPBA to form 1,2-epoxy-4,7-difluoroindane. Treatment with aqueous ammonia under basic conditions (e.g., K₂CO₃) induces nucleophilic ring-opening, yielding a vicinal amino alcohol. Subsequent dehydration with PTSA produces the racemic amine, necessitating chiral resolution.
Asymmetric Hydroamination
Transition-metal-catalyzed hydroamination offers a stereocontrolled route. Employing a chiral palladium complex (e.g., (R)-BINAP-Pd), ammonia adds across the indene double bond, directly furnishing this compound with enantiomeric excess (ee) >90%. Optimization of ligand structure and reaction temperature maximizes ee while minimizing side reactions.
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Recent advances adapt the Friedel-Crafts cyclization and hydroamination steps for continuous flow reactors. Enhanced heat transfer and mixing efficiency improve yields (75–80%) and reduce reaction times from hours to minutes.
Purification Techniques
Chiral stationary phase chromatography resolves racemic mixtures, while crystallization using diastereomeric salt formation (e.g., with L-tartaric acid) provides kilogram-scale quantities of the (R)-enantiomer.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Epoxide Amination | 45–55 | <50 | Moderate | Low stereoselectivity |
| Asymmetric Hydroamination | 60–70 | >90 | High | Catalyst cost and air sensitivity |
| Continuous Flow | 75–80 | >95 | Industrial | High initial capital investment |
Structural and Mechanistic Insights
X-ray crystallography of intermediates confirms the bicyclic framework and fluorine substitution pattern. Density functional theory (DFT) calculations rationalize the stereochemical outcome of hydroamination, attributing ee to steric interactions between the indene’s fluoro substituents and the chiral catalyst’s phosphine ligands .
Scientific Research Applications
®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues Based on Fluorination Patterns
Fluorine substitution significantly impacts biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:
Table 1: Fluorinated 2,3-Dihydro-1H-inden-1-amine Derivatives
*Similarity scores from , calculated using structural fingerprints.
Functional Group Modifications
Derivatives with substituents on the amine group or indene core exhibit varied pharmacological profiles:
- Thiourea/Urea Derivatives : Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine with electron-withdrawing groups (e.g., 4-fluoro-phenyl) demonstrate enhanced antioxidant activity (IC₅₀ values < 50 μM) via radical scavenging .
- Rasagiline Fragment: The N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine moiety in rasagiline inhibits monoamine oxidase (MAO) B, suggesting that fluorine substitutions in (R)-4,7-difluoro-...-amine could modulate MAO affinity .
- Chalcone Hybrids : 2-Arylidene derivatives (e.g., 2-arylidene-2,3-dihydro-1H-inden-1-amine) show antiproliferative and antimicrobial activities, highlighting the scaffold's versatility .
Stereochemical Considerations
The (R)-configuration of 4,7-difluoro-...-amine is critical for enantiomer-specific interactions, as seen in other chiral indenyl amines. For example, (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ((R)-8) exhibits distinct NMR shifts (δ 162.46 ppm in ¹³C NMR) compared to its enantiomer, underscoring the role of stereochemistry in molecular recognition .
Halogenated Derivatives
- Chlorine Substitution : 1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene (CAS 1188233-02-4) replaces the amine with chlorine, reducing CNS activity but increasing lipophilicity .
- Trifluoromethyl Derivatives : Compounds like (R)-4-(trifluoromethyl)indanylamine show enhanced bioavailability due to the trifluoromethyl group's electron-withdrawing effects .
Biological Activity
(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic framework with two fluorine atoms substituted at the 4 and 7 positions of the indene ring. This configuration enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
1. Pharmacological Properties
Preliminary studies indicate that this compound exhibits several pharmacological properties:
- Anticancer Activity : Early research suggests that this compound may inhibit the proliferation of cancer cells. For instance, it has shown selective cytotoxicity against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound has demonstrated antibacterial activity against various strains. In vitro studies have shown effective inhibition against pathogens like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Binding : It is hypothesized that this compound binds to receptors that modulate cellular signaling pathways critical for tumor growth and immune responses.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amines | Bicyclic structure with dual fluorination | Anticancer, antimicrobial |
| 5-Fluoroindole | Indole derivative with one fluorine | Anticancer |
| 6-Fluorotryptophan | Tryptophan analog with one fluorine | Neurotransmitter modulation |
This comparison highlights the unique pharmacological profile of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amines due to its specific structural features.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the cytotoxic effects of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amines on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amines were tested against a panel of bacterial strains. The compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, comparable to vancomycin. The study concluded that the compound's efficacy could be attributed to its ability to disrupt bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, and how can enantiomeric purity be optimized?
- Methodology : Asymmetric synthesis is critical for achieving the (R)-configuration. A two-step approach is often employed:
Fluorination : Introduce fluorine at positions 4 and 7 via electrophilic aromatic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride).
Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases to isolate the (R)-enantiomer.
- Optimization : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IC column) or polarimetry. Adjust reaction conditions (temperature, catalyst loading) to improve yield and purity .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray Crystallography : Resolve absolute configuration using SHELX software for single-crystal analysis .
- NMR Spectroscopy : Assign peaks (e.g., H and F NMR) to confirm fluorine substitution and dihydroindenamine core.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHFN, MW 179.18 g/mol) .
Q. What analytical methods ensure purity and stability of this compound under laboratory conditions?
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- GC-MS : Monitor volatile degradation products.
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors (e.g., DR) or fluorophore-labeled enzymes.
- QSAR Modeling : Correlate substituent effects (fluorine electronegativity, amine basicity) with activity data from analogs (e.g., 5-Fluoro and 5,6-Difluoro derivatives) .
Q. How does the compound interact with biological targets in vitro, and what assays are recommended?
- Receptor Binding Assays :
- Radioligand displacement studies (e.g., H-spiperone for dopamine receptors).
- IC determination via fluorescence polarization.
Q. What are the key differences in reactivity between 4,7-difluoro and other difluoro isomers (e.g., 5,6- or 5,7-difluoro)?
- Comparative Data :
| Isomer | Fluorine Position | LogP (Predicted) | Receptor Binding Affinity (DR, nM) |
|---|---|---|---|
| 4,7-Difluoro | 4, 7 | 2.1 | 12.4 ± 1.2 |
| 5,6-Difluoro | 5, 6 | 1.8 | 28.9 ± 3.1 |
| 5,7-Difluoro | 5, 7 | 2.3 | 18.7 ± 2.5 |
- Insight : 4,7-Substitution enhances lipophilicity and receptor affinity due to optimal halogen bonding geometry .
Q. How can metabolic stability be improved for in vivo studies?
- Strategies :
- Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation.
- Co-administer with pharmacokinetic boosters (e.g., ritonavir) to inhibit first-pass metabolism .
Contradictions and Limitations
- Synthesis Yield Variability : Fluorination efficiency varies with solvent polarity (e.g., DMF vs. THF), requiring iterative optimization .
- Biological Activity Discrepancies : Conflicting receptor binding data may arise from differences in assay conditions (e.g., pH, temperature). Standardize protocols across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
